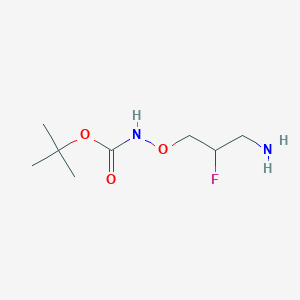
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and survival.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have different biochemical and physiological effects depending on the specific target it interacts with. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to induce apoptosis in cancer cells by inhibiting the activity of specific protein kinases. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the growth of bacteria and fungi by interfering with specific metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using specific methods, which makes it readily available for research purposes. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have promising biological activities, which makes it a potential candidate for drug discovery. However, one of the limitations is that the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, which makes it difficult to optimize its biological activity.
Direcciones Futuras
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several future directions for research. One of the future directions is to investigate the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) in more detail, which could lead to the optimization of its biological activity. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used as a building block for the synthesis of more potent inhibitors of specific enzymes or proteins. Furthermore, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used for the development of new antimicrobial agents for the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments, and it has several future directions for research. Overall, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a promising compound that could lead to the development of new drugs and antimicrobial agents.
Métodos De Síntesis
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is synthesized using a specific method that involves the reaction of 3-amino-2-fluoropropanol with tert-butyl chloroformate in the presence of a base. The reaction yields Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) as a white solid, which is purified using different techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. The compound has been used as a building block for the synthesis of different molecules that have shown promising biological activities. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been used for the synthesis of inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases.
Propiedades
Número CAS |
138142-80-0 |
|---|---|
Nombre del producto |
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C8H17FN2O3 |
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
tert-butyl N-(3-amino-2-fluoropropoxy)carbamate |
InChI |
InChI=1S/C8H17FN2O3/c1-8(2,3)14-7(12)11-13-5-6(9)4-10/h6H,4-5,10H2,1-3H3,(H,11,12) |
Clave InChI |
IZBNYWNSXBUPII-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC(CN)F |
SMILES canónico |
CC(C)(C)OC(=O)NOCC(CN)F |
Sinónimos |
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



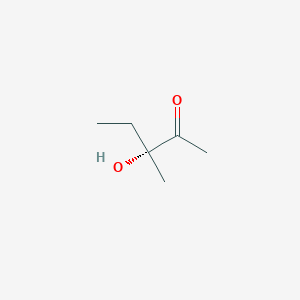
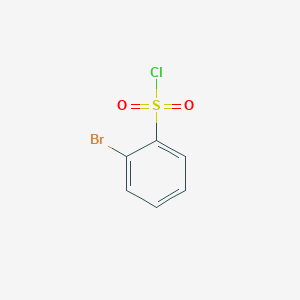
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
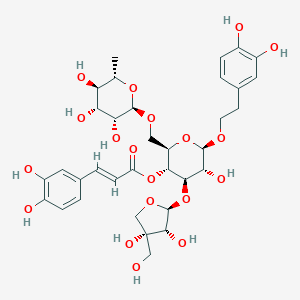
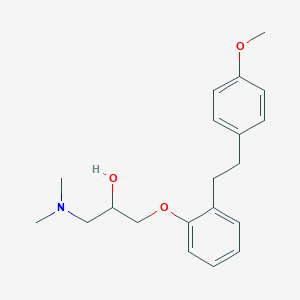
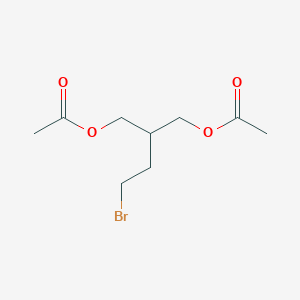
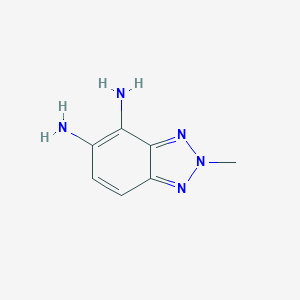
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
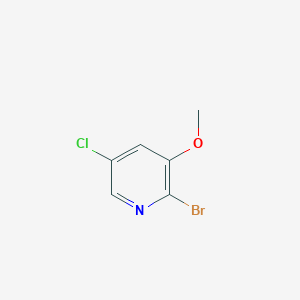
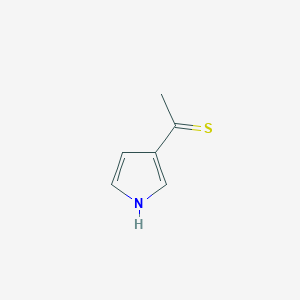
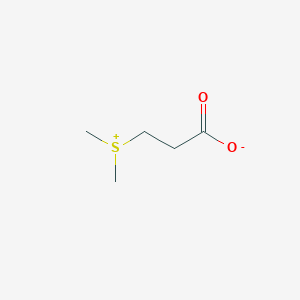
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)